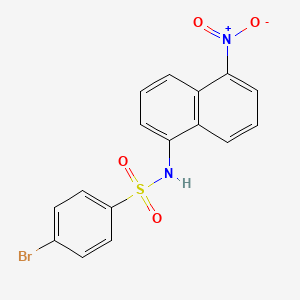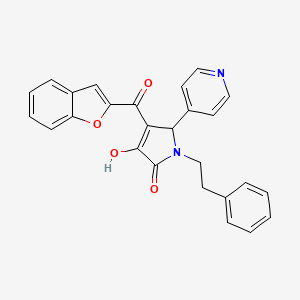![molecular formula C25H33NO3 B4080900 N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE](/img/structure/B4080900.png)
N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE
Overview
Description
N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a dimethyloxane ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE typically involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Anhydrous sodium acetate is used to catalyze the Knoevenagel reaction.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)-3-[4-(propan-2-yloxy)phenyl]propanamide
- N-(2,2-dimethyloxan-4-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
N-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-3-phenyl-3-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c1-18(2)29-22-12-10-20(11-13-22)23(19-8-6-5-7-9-19)16-24(27)26-21-14-15-28-25(3,4)17-21/h5-13,18,21,23H,14-17H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLTWIVYGAQIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2CCOC(C2)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4080823.png)
![2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4080836.png)
![2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4080843.png)
![8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4080846.png)
![1-(4-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4080853.png)
![propan-2-yl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4080862.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080885.png)
![4-(4-methoxyphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4080893.png)

![ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080932.png)
![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)
![6-AMINO-3-TERT-BUTYL-4-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4080944.png)
